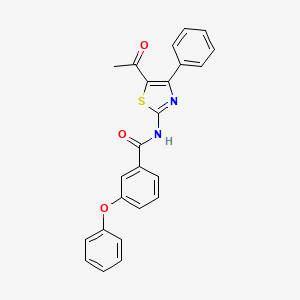

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c1-16(27)22-21(17-9-4-2-5-10-17)25-24(30-22)26-23(28)18-11-8-14-20(15-18)29-19-12-6-3-7-13-19/h2-15H,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVRLHWONMTMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Phenylation: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Coupling with Phenoxybenzamide: The final step involves coupling the thiazole derivative with 3-phenoxybenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide and its analogs, based on evidence-derived

Key Structural and Functional Insights:

- Electron-Withdrawing vs.

- Substituent Position and Bioactivity: The 3-phenoxy group in the target’s benzamide contrasts with 2,4-difluoro (in ) or thiophene-carboxamide (in ), suggesting divergent solubility and target selectivity. Phenoxy groups are associated with improved membrane permeability in drug design.

- Heterocyclic Modifications : Replacement of thiazole with thiadiazole (e.g., ) or triazole (e.g., ) reduces thiazole-specific interactions but may introduce new pharmacophoric features.

Research Findings:

- Enzyme Inhibition : Analogous compounds (e.g., ) highlight the importance of the amide linkage and aromatic substituents in enzyme binding. For instance, hydrogen-bonding interactions (N–H···N/O) stabilize inhibitor-enzyme complexes .

- Synthetic Flexibility: The target compound’s synthesis likely mirrors methods for and , involving condensation of 5-acetyl-4-phenyl-1,3-thiazol-2-amine with 3-phenoxybenzoyl chloride under basic conditions.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The presence of both nitrogen and sulfur in the thiazole ring enhances its reactivity and interaction with biological targets. The phenoxybenzamide moiety contributes to its pharmacological properties, making it a candidate for further investigation in drug development.

Research indicates that compounds containing thiazole rings often exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action for this compound include:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of thiazole can inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : The compound may induce programmed cell death through the activation of intrinsic apoptotic pathways, potentially involving the modulation of key signaling molecules such as caspases and Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Methylthiazole | Contains a methyl group on the thiazole ring | Antimicrobial properties |

| Thiazolidinedione | Features a thiazole ring; used in diabetes treatment | Insulin sensitizing effects |

| Benzamide derivatives | Amide linkage similar to N-(5-acetyl...) | Various pharmacological activities |

The unique combination of the thiazole ring with an acetyl group and a phenoxybenzamide structure may enhance its biological activity compared to other similar compounds lacking these modifications.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. Notable findings include:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity compared to standard chemotherapeutic agents.

- Molecular Docking Studies : Computational studies have suggested potential binding sites on target proteins involved in cancer metabolism and progression. These studies provide insights into how structural features influence binding affinity and selectivity.

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an anti-cancer agent.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxybenzamide?

To maximize synthesis yield, employ stepwise functionalization of the thiazole and benzamide moieties. Key steps include:

- Cyclocondensation : React 2-aminothiazole precursors with acetylated intermediates under reflux in anhydrous dioxane or DMF (common in thiazole-triazole syntheses) .

- Coupling Reactions : Use chloroacetyl chloride or similar acylating agents with triethylamine as a base to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .

- Catalysis : Transition-metal catalysts (e.g., CuI) may improve regioselectivity in heterocyclic ring formation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- NMR Spectroscopy : Use - and -NMR to verify substituent positions on the thiazole and benzamide rings. For example, acetyl group protons typically resonate at δ 2.5–2.7 ppm in -NMR .

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1680–1720 cm for acetyl and amide groups .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond lengths in thiazole: ~1.71–1.74 Å) to validate stereochemistry .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in assay conditions or purity. To resolve:

- Purity Verification : Use HPLC (≥98% purity) and elemental analysis to exclude impurities as confounding factors .

- Orthogonal Assays : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity .

- Dose-Response Curves : Establish EC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to ensure reproducibility .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tyrosinase), focusing on hydrogen bonds between the acetyl group and catalytic residues .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends using descriptors like logP and polar surface area .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance inhibitory potency?

- Acetyl Group Replacement : Substitute the acetyl group with trifluoroacetyl (electron-withdrawing) to enhance electrophilicity and enzyme binding .

- Phenoxy Ring Functionalization : Introduce halogens (e.g., Cl, F) at the para position to improve lipophilicity and membrane permeability .

- Thiazole Core Modifications : Replace the phenyl group with heteroaromatic rings (e.g., pyridyl) to alter π-π stacking interactions .

Basic: What purification methods ensure high purity for in vitro studies?

- Recrystallization : Use ethanol-DMF (2:1 v/v) to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) for polar impurities .

- Centrifugation : Isolate precipitated solids after pH adjustment (e.g., ammonia to pH 8–9) for thiazole derivatives .

Advanced: What is the hypothesized role of the acetyl group in the compound’s bioactivity?

The acetyl group likely:

- Stabilizes Binding : Forms hydrogen bonds with catalytic residues (e.g., histidine in tyrosinase active sites) .

- Modulates Metabolism : Reduces oxidative deamination by shielding the thiazole nitrogen from metabolic enzymes .

To test this, synthesize a deacetylated analog and compare IC values in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.